4-Bromo-1,3-benzodioxole
Overview
Description
Synthesis Analysis
The synthesis of brominated aromatic compounds can involve various strategies, including bromination reactions, condensation, and catalytic processes. For instance, the synthesis of a related compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, was achieved starting from a brominated phenylmethanol in five steps with an overall yield of 34% . Similarly, the synthesis of 4-bromo-1,2-dihydroisoquinolines involved the intramolecular reaction of a benzyl bromide and an α-imino carbene in the presence of a rhodium catalyst . These methods could potentially be adapted for the synthesis of 4-Bromo-1,3-benzodioxole.
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds is often characterized using techniques such as X-ray diffraction, vibrational spectroscopy, and computational methods like density functional theory (DFT). For example, the structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was determined by single crystal XRD and further confirmed by vibrational spectroscopy and DFT calculations . These techniques could be employed to analyze the molecular structure of 4-Bromo-1,3-benzodioxole.
Chemical Reactions Analysis
Brominated aromatic compounds can participate in various chemical reactions, including addition-elimination reactions, substitution reactions, and annulation reactions. The study on the reactions of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols promoted by InCl3•4H2O resulted in both addition-elimination and substitution products . Additionally, an unexpected [4 + 1 + 1] annulation between α-bromo carbonyls and 1-azadienes was observed, leading to the formation of fused benzofuro[3,2-b]pyridines and benzo[4,5]thieno[3,2-b]pyridines10. These reactions highlight the reactivity of brominated aromatic compounds, which could be relevant to 4-Bromo-1,3-benzodioxole.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds can be influenced by their molecular structure. The crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid were compared, revealing two-dimensional architectures formed by hydrogen bonds and other non-covalent interactions . The DFT study of 4-bromo-3-(methoxymethoxy) benzoic acid provided insights into its reactivity descriptors, vibrational properties, and non-linear optical properties . These findings can be used to infer the properties of 4-Bromo-1,3-benzodioxole, such as its potential for hydrogen bonding and its electronic properties.
Scientific Research Applications
Structural Elaboration in Organic Synthesis
4-Bromo-1,3-benzodioxole is significant in the structural elaboration of organic compounds. Gorecka, Leroux, and Schlosser (2004) explored its use in bromine migration processes, leading to the synthesis of various derivatives. This research highlights its role in creating novel organic structures, particularly in the field of synthetic organic chemistry (Gorecka, Leroux, & Schlosser, 2004).
Synthesis of Novel Compounds
Li, Sun, and Gao (2012) demonstrated the synthesis of bromo-, arylazo-, and heterocyclic-fused troponoid compounds containing 1,3-benzodioxole. This study showcases the versatility of 4-Bromo-1,3-benzodioxole in creating diverse organic compounds with potential applications in various fields, including pharmaceuticals (Li, Sun, & Gao, 2012).
Synthesis of Anticancer, DNA Binding, and Antibacterial Agents
Gupta et al. (2016) investigated the eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, examining their anticancer, antibacterial, and DNA binding potential. This study highlights the application of 4-Bromo-1,3-benzodioxole derivatives in medicinal chemistry, particularly in the development of potential therapeutic agents (Gupta et al., 2016).
Glycosidase Inhibition
Cantekin, Baran, Çalışkan, and Balcı (2009) synthesized bromo-conduritol-B and bromo-conduritol-C from 1,3-benzodioxole, demonstrating strong enzyme-specific inhibition against alpha-glycosidase. This suggests potential applications of 4-Bromo-1,3-benzodioxole derivatives in enzyme inhibition and pharmaceutical research (Cantekin, Baran, Çalışkan, & Balcı, 2009).
Reactivity and Structural Analysis
Yadav et al. (2022) conducted a detailed study on the structure and reactivity of a 4-bromo-1,3-benzodioxole derivative, contributing valuable insights into its chemical behavior and potential applications in synthetic and medicinal chemistry (Yadav et al., 2022).
Antimicrobial and Antioxidant Activities
Khalil, Jaradat, Hawash, and Issa (2021) evaluated benzodioxol derivatives for their antimicrobial and antioxidant activities. This research underscores the potential of 4-Bromo-1,3-benzodioxole derivatives in developing new antimicrobial and antioxidant agents (Khalil, Jaradat, Hawash, & Issa, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromo-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2/c8-5-2-1-3-6-7(5)10-4-9-6/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPMQHSDFWAZHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379875 | |
Record name | 4-bromo-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,3-benzodioxole | |
CAS RN |
6698-13-1 | |
Record name | 4-bromo-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10379875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-1,3-benzodioxole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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